2H-Thiopyran, 4-chloro-3,6-dihydro-5-methyl-3-methylene-, 1,1-dioxide
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Overview
Description
2H-Thiopyran, 4-chloro-3,6-dihydro-5-methyl-3-methylene-, 1,1-dioxide: is a heterocyclic compound containing sulfur. It is characterized by a thiopyran ring structure with a chlorine atom at the 4th position, a methyl group at the 5th position, and a methylene group at the 3rd position. The compound also features a 1,1-dioxide functional group, which significantly influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Thiopyran, 4-chloro-3,6-dihydro-5-methyl-3-methylene-, 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable thiol with a chlorinated precursor in the presence of a base. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2H-Thiopyran, 4-chloro-3,6-dihydro-5-methyl-3-methylene-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxide group to a sulfide.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiopyran derivatives with reduced sulfur oxidation states.
Substitution: Various substituted thiopyran derivatives depending on the nucleophile used.
Scientific Research Applications
2H-Thiopyran, 4-chloro-3,6-dihydro-5-methyl-3-methylene-, 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2H-Thiopyran, 4-chloro-3,6-dihydro-5-methyl-3-methylene-, 1,1-dioxide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2H-Pyran, 3,4-dihydro-: A structurally similar compound with an oxygen atom instead of sulfur.
1,2,4-Benzothiadiazine-1,1-dioxide: Another sulfur-containing heterocycle with different substitution patterns and biological activities.
Uniqueness
2H-Thiopyran, 4-chloro-3,6-dihydro-5-methyl-3-methylene-, 1,1-dioxide is unique due to its specific substitution pattern and the presence of both chlorine and methylene groups
Properties
CAS No. |
61170-11-4 |
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Molecular Formula |
C7H9ClO2S |
Molecular Weight |
192.66 g/mol |
IUPAC Name |
4-chloro-3-methyl-5-methylidene-2H-thiopyran 1,1-dioxide |
InChI |
InChI=1S/C7H9ClO2S/c1-5-3-11(9,10)4-6(2)7(5)8/h1,3-4H2,2H3 |
InChI Key |
GBIWUWMGLHQGPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C)CS(=O)(=O)C1)Cl |
Origin of Product |
United States |
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